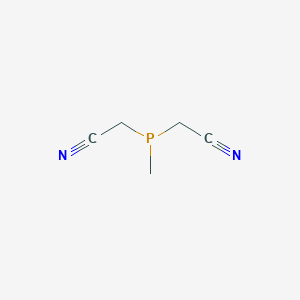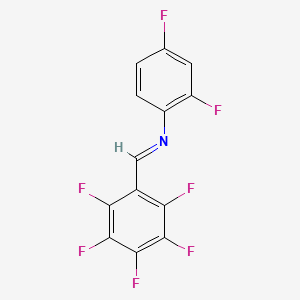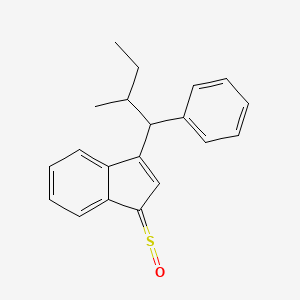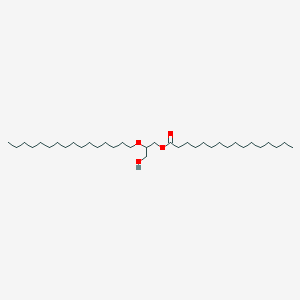![molecular formula C9H13F B14376054 1-Fluorobicyclo[3.2.2]non-6-ene CAS No. 90014-00-9](/img/structure/B14376054.png)
1-Fluorobicyclo[3.2.2]non-6-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluorobicyclo[3.2.2]non-6-ene is a fluorinated bicyclic compound with a unique structure that makes it an interesting subject for chemical research. The compound consists of a bicyclo[3.2.2]nonane framework with a fluorine atom attached to one of the carbon atoms. This structural feature imparts unique chemical and physical properties to the compound, making it valuable for various applications in scientific research and industry.
Méthodes De Préparation
The synthesis of 1-Fluorobicyclo[3.2.2]non-6-ene typically involves the fluorination of bicyclo[3.2.2]non-6-ene. One common method is the direct fluorination using elemental fluorine or other fluorinating agents under controlled conditions. The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve more scalable processes, such as the use of continuous flow reactors to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
1-Fluorobicyclo[3.2.2]non-6-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of fluorinated ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into fluorinated alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups, such as hydroxyl or amino groups.
Addition: The compound can participate in addition reactions with electrophiles, leading to the formation of more complex fluorinated derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-Fluorobicyclo[3.2.2]non-6-ene has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex fluorinated molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Fluorinated compounds are often used in biological studies due to their ability to mimic natural molecules while providing enhanced stability and bioavailability. This compound can be used to study enzyme interactions and metabolic pathways.
Medicine: The compound’s unique properties make it a potential candidate for drug development. Fluorinated molecules are known for their improved pharmacokinetic properties, and this compound could be explored for its therapeutic potential.
Mécanisme D'action
The mechanism of action of 1-Fluorobicyclo[3.2.2]non-6-ene depends on its specific application. In chemical reactions, the fluorine atom’s electronegativity influences the compound’s reactivity and stability. In biological systems, the compound may interact with enzymes and receptors, affecting their function and activity. The molecular targets and pathways involved vary depending on the specific context of its use .
Comparaison Avec Des Composés Similaires
1-Fluorobicyclo[3.2.2]non-6-ene can be compared with other fluorinated bicyclic compounds, such as:
1-Fluorobicyclo[3.3.1]nonane: This compound has a similar bicyclic structure but with a different ring size, leading to variations in chemical reactivity and physical properties.
1-Fluorobicyclo[2.2.2]octane: Another fluorinated bicyclic compound with a smaller ring system, which affects its stability and reactivity.
1-Fluorobicyclo[1.1.1]pentane: A highly strained bicyclic compound with unique reactivity due to its small ring size and high ring strain.
The uniqueness of this compound lies in its specific ring size and fluorine substitution, which impart distinct chemical and physical properties compared to other similar compounds .
Propriétés
Numéro CAS |
90014-00-9 |
|---|---|
Formule moléculaire |
C9H13F |
Poids moléculaire |
140.20 g/mol |
Nom IUPAC |
1-fluorobicyclo[3.2.2]non-6-ene |
InChI |
InChI=1S/C9H13F/c10-9-5-1-2-8(3-6-9)4-7-9/h3,6,8H,1-2,4-5,7H2 |
Clé InChI |
LYUUAVNZUAYHMV-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CCC(C1)(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



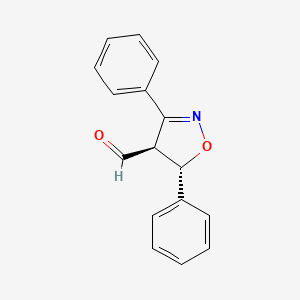
![4-Chloro-5-({[(4-methoxyphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B14375992.png)
![Phenol, 4-chloro-2-[[(3-nitrophenyl)imino]methyl]-](/img/structure/B14376003.png)
![4-[(E)-{4-[(Pyridin-2-yl)sulfamoyl]phenyl}diazenyl]benzoic acid](/img/structure/B14376013.png)
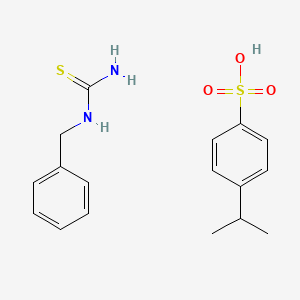
methanone](/img/structure/B14376026.png)
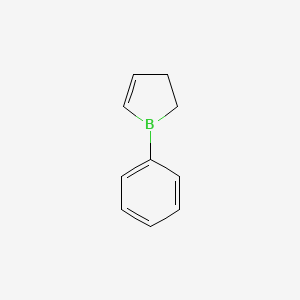
![N-tert-Butyl-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14376033.png)
